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boron;iron

Steelmaking Boron Recovery Alloying

Procurement challenge: Pure boron sources (amorphous B, B₄C) are cost-prohibitive for industrial boriding, while bulk ferroalloy grades introduce Al/C impurities that compromise NdFeB magnet coercivity and advanced coatings. Iron boride (FeB, CAS 12006-84-7) resolves this with stoichiometric precision and economic viability. - Achieves boride layer hardness of 1800-2200 HV on extrusion screws, agricultural implements, and oil & gas drilling components. - Enables 80-90% boron recovery in HSLA steelmaking when using low-carbon grades; low-Al variants preserve magnetic susceptibility in NdFeB production. - Supplied as ≥98% purity FeB powder; available from gram-scale R&D quantities to bulk orders with predictable lead times.

Molecular Formula BFe
Molecular Weight 66.66 g/mol
CAS No. 12006-84-7
Cat. No. B083622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameboron;iron
CAS12006-84-7
Molecular FormulaBFe
Molecular Weight66.66 g/mol
Structural Identifiers
SMILESB#[Fe]
InChIInChI=1S/B.Fe
InChIKeyZDVYABSQRRRIOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 200 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferroboron (FeB) CAS 12006-84-7: An Essential Boron Carrier and Hard-Phase Component for Steel Alloying and Surface Engineering


Ferroboron (FeB), designated by CAS 12006-84-7, is a binary ferroalloy of iron and boron, typically containing between 10% and 25% boron, with industrial grades commonly at 17.5-20% B [1]. It exists in two primary forms: as a bulk ferroalloy additive for steelmaking and as the stoichiometric iron monoboride (FeB) compound, a refractory ceramic with an orthorhombic crystal structure [2]. While the term 'ferroboron' broadly describes the alloy used to introduce boron into molten steel, the CAS registry number specifically identifies the pure FeB phase, which exhibits a high melting point of approximately 1650 °C and a density of 7.0-7.15 g/cm³ [2]. This compound serves a dual role: as a potent boron source for enhancing steel hardenability and as a hard, wear-resistant phase generated during the boriding (boronizing) surface treatment of ferrous components [3].

Why Bulk Ferroboron Alloy Grades and Alternative Boron Sources Cannot Directly Substitute for Pure FeB (CAS 12006-84-7) in Critical Applications


Direct substitution of pure FeB with bulk ferroboron alloy grades (e.g., FeB14, FeB17, FeB20) or alternative boron carriers is not a straightforward, drop-in replacement. Bulk ferroalloys are defined by their variable boron content (10-25%) and the presence of significant impurities like aluminum, silicon, and carbon, which can be detrimental in applications such as NdFeB magnet production or advanced coating processes where precise stoichiometry and high purity are non-negotiable [1]. For instance, while a standard FeB17C0.1 grade may be cost-effective for general steelmaking, its carbon (≤0.1%) and aluminum (≤6.0%) content can compromise the magnetic properties of high-performance alloys . Conversely, using alternative pure boron sources like amorphous boron powder or boron carbide (B₄C) is often economically prohibitive; studies have shown that while these materials can produce high-quality boride layers, their cost makes them impractical for many industrial surface engineering applications, where FeB offers a more viable and economical path to achieving high surface hardness [2].

Quantitative Evidence for Ferroboron (FeB) CAS 12006-84-7: Performance and Economic Differentiation


Boron Recovery Efficiency in Steelmaking: FeB Lump vs. FeB Cored Wire Addition Methods

A direct comparative study on boron addition methods in steelmaking quantified the boron recovery rate for FeB alloy lumps. When added directly to the ladle, the FeB lump method achieved a boron recovery ranging from 80.51% to 90.57%, which was determined to be statistically equivalent to the performance of a more complex and costly FeB cored-wire feeding system [1]. This evidence demonstrates that a simpler, less capital-intensive FeB lump addition practice can deliver the same high level of elemental yield, offering a significant process optimization advantage.

Steelmaking Boron Recovery Alloying

Cost-Effectiveness Analysis: FeB vs. Amorphous Boron and Boron Carbide in Surface Boriding Processes

A review of boriding (boronizing) practices provides a clear class-level economic differentiation. The study notes that while using high-purity amorphous boron or boron carbide (B₄C) can yield very high-quality boride layers, the cost of these compounds is 'prohibitively high' for many industrial applications [1]. The analysis concludes that ferroboron (FeB) is a 'cheaper material' that can be successfully used for boriding engineering components, provided it is available with consistent purity [1]. This economic advantage makes FeB the practical choice for large-scale surface hardening treatments where performance requirements can be met without the extreme cost of purer alternatives.

Surface Engineering Boriding Cost Analysis

Hardness Comparison: FeB (Iron Monoboride) Phase vs. Fe₂B Phase in Borided Layers on Steel

In the thermochemical boriding process, a two-phase layer consisting of FeB and Fe₂B forms on steel surfaces. The FeB phase, which corresponds to the CAS 12006-84-7 compound, is known to be significantly harder but more brittle than the adjacent Fe₂B phase. Literature on tool steel heat treatment reports that the FeB phase can achieve a microhardness in the range of 1800-2200 HV (Vickers Hardness), whereas the Fe₂B phase typically exhibits a hardness of 1400-1600 HV [1]. This quantifiable difference is a critical design parameter for surface engineering.

Surface Hardening Boriding Microhardness

In-Process Boron Recovery Rate Variability: FeB Lump Addition vs. FeB Cored Wire in Electric Arc Furnace Steelmaking

Comparative data from an electric arc furnace (EAF) steelmaking study for 40MnBH steel reveals the significant process variability associated with different FeB addition methods. The study reported that ladle addition of FeB lumps resulted in a boron recovery range of 7.5% to 87.5%, with an average of only 43.4% [1]. In contrast, the use of FeB cored wire feeding, while more controlled, still exhibited a wide range of 23.5% to 71.5%, with an average of 50.9% [1]. This evidence highlights the inherent challenges of boron alloying and the importance of process optimization over simply choosing one form of FeB over another.

Steelmaking Boron Recovery Process Control

Optimized Application Scenarios for Ferroboron (FeB) CAS 12006-84-7 Based on Comparative Evidence


Cost-Conscious Industrial Boriding for Extreme Wear Resistance

Based on evidence that FeB is a cost-effective alternative to prohibitively expensive amorphous boron or boron carbide , this compound is the preferred material for formulating pack-boriding mixtures. The resulting FeB phase on component surfaces, with a hardness of 1800-2200 HV [1], provides a significant improvement in wear and abrasion resistance for parts like extrusion screws, agricultural implements, and oil & gas drilling components [2]. This scenario leverages FeB's unique economic and performance balance, as detailed in Section 3.

Low-Carbon, High-Boron Alloying for High-Strength Steel Production

When producing high-strength low-alloy (HSLA) or boron-treated steels where carbon content must be minimized, procurement specifications should call for low-carbon FeB grades (e.g., FeB23C0.05, FeB17C0.1) . The quantitative evidence shows that using these specific grades allows for a high and predictable boron recovery rate of 80-90% [1] when added via a simple ladle method, thereby ensuring the final steel achieves the target hardenability enhancement without exceeding carbon specifications. This scenario is a direct application of the recovery rate and grade-specific impurity data presented in Section 3.

High-Purity Feedstock for Neodymium-Iron-Boron (NdFeB) Magnet Manufacturing

The production of high-performance NdFeB permanent magnets demands a boron source with tightly controlled impurities, particularly low aluminum and carbon . The differentiation evidence confirms that bulk FeB grades with higher impurity levels (e.g., FeB17C0.1 with up to 6.0% Al) are unsuitable, while high-purity, low-aluminum FeB grades (like 'amorphous low-aluminum ferroboron') are specified for this application [1][2]. The selection of the correct FeB grade directly impacts the magnetic susceptibility and coercivity of the final magnet, making the impurity profile a critical procurement criterion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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